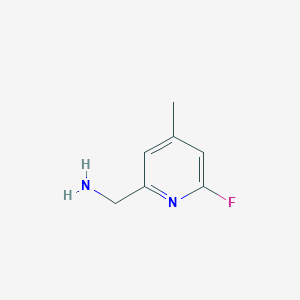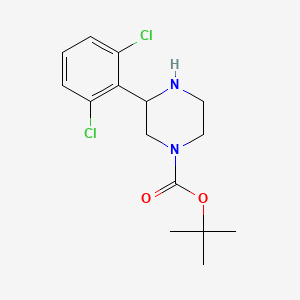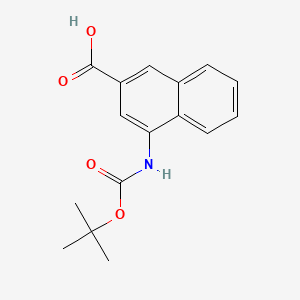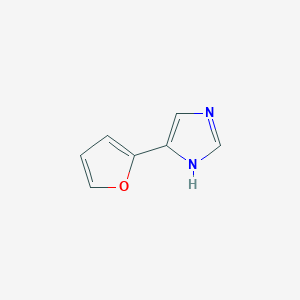![molecular formula C8H9NO3 B13539547 N-[3,4-(methylenedioxy)benzyl]hydroxylamine](/img/structure/B13539547.png)
N-[3,4-(methylenedioxy)benzyl]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound is characterized by the presence of a hydroxylamine group attached to a 1,3-dioxaindan moiety. It is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
The synthesis of N-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine typically involves the reaction of appropriate precursors under controlled conditions.
Analyse Chemischer Reaktionen
N-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions may include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions would depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
N-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine has several scientific research applications. It is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical results . Additionally, it may be employed in the synthesis of other compounds, serving as an intermediate in various chemical reactions. Its unique structure makes it a valuable tool in the study of chemical reactivity and mechanism elucidation.
Wirkmechanismus
The mechanism of action of N-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine is not well-documented in the literature. as a hydroxylamine derivative, it is likely to interact with various molecular targets through its hydroxylamine group. This interaction may involve the formation of covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
N-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine can be compared to other hydroxylamine derivatives and compounds containing the 1,3-dioxaindan moiety. Similar compounds include N-(1,3-dioxaindan-5-ylmethylidene)hydroxylamine and N-[(pyridin-3-yl)methyl]-1,3-dioxaindan-5-amine These compounds share structural similarities but may differ in their reactivity and applications
Eigenschaften
Molekularformel |
C8H9NO3 |
|---|---|
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C8H9NO3/c10-9-4-6-1-2-7-8(3-6)12-5-11-7/h1-3,9-10H,4-5H2 |
InChI-Schlüssel |
SRIAYMFCPSZJMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CNO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


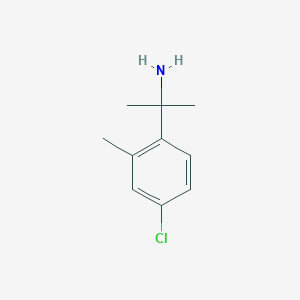


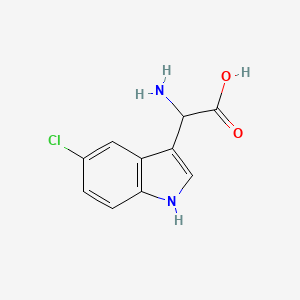
![Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13539481.png)
![4-[(1S)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13539483.png)
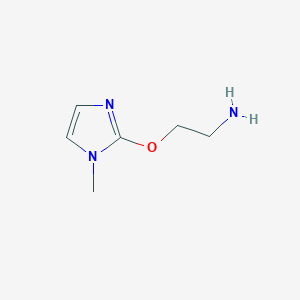
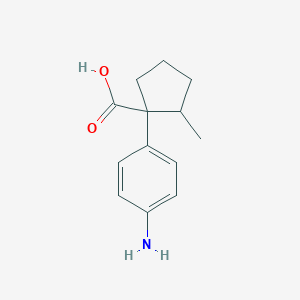
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B13539499.png)
